molecular formula C16H37N2OP B155846 tert-Butyl tetraisopropylphosphorodiamidite CAS No. 137348-88-0

tert-Butyl tetraisopropylphosphorodiamidite

Cat. No. B155846
CAS RN: 137348-88-0
M. Wt: 304.45 g/mol
InChI Key: PSFUFSJCFKUIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl Tetraisopropylphosphorodiamidite is a phosphorus compound that acts as a reagent in the synthesis of aromatic oxophosphorus compounds via Michaelis-Arbov type of reaction of arynes . It is also an excellent ligand for palladium-catalysed Buchwald–Hartwig amination of aryl- and heteroaryl chlorides and bromides .


Synthesis Analysis

This compound is prepared from bis(diisopropylamino)chlorophosphine . More details about its synthesis can be found in the references .


Molecular Structure Analysis

The molecular formula of tert-Butyl Tetraisopropylphosphorodiamidite is C16H37N2OP . Its molecular weight is 304.45 g/mol . The InChI and SMILES strings provide more detailed information about its molecular structure .


Chemical Reactions Analysis

Tert-Butyl Tetraisopropylphosphorodiamidite is used in the synthesis of aromatic oxophosphorus compounds . It is also used as a ligand in the palladium-catalysed Buchwald–Hartwig amination of aryl- and heteroaryl chlorides and bromides .


Physical And Chemical Properties Analysis

Tert-Butyl Tetraisopropylphosphorodiamidite is a solid with a melting point of 67-74 °C (lit.) . It has a molecular weight of 304.45 g/mol . More details about its physical and chemical properties can be found in the references .

Scientific Research Applications

Synthesis of Peptides

“tert-Butyl tetraisopropylphosphorodiamidite” (TBDTIP) is often used in the synthesis of peptides. Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields, including drug discovery, disease diagnosis, and biochemical research .

Oligonucleotide Synthesis

TBDTIP is also used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. Oligonucleotides are essential tools in genetic testing, research, and forensics .

Protein Synthesis

In protein synthesis, TBDTIP can be used to create complex proteins. Proteins are fundamental components of all living cells and include many substances, such as enzymes, hormones, and antibodies, that are necessary for the proper functioning of an organism .

Carbohydrate Synthesis

TBDTIP is used in the synthesis of carbohydrates. Carbohydrates play numerous roles in living organisms; they serve as energy sources and participate in cellular functions such as cell-cell communication, immune response, and pathogenesis .

Synthesis of Nitrogen-Containing Compounds

TBDTIP is used in the synthesis of nitrogen-containing compounds. These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Synthesis of Other Organic Compounds

TBDTIP is used in the synthesis of other organic compounds. Organic compounds are widely used in many areas, including pharmaceuticals, dyes, rubber, and plastics .

Ligand for Palladium-Catalyzed Buchwald–Hartwig Amination Reaction

TBDTIP can be used as a ligand for the palladium-catalyzed Buchwald–Hartwig amination reaction . This reaction is a powerful tool for forming carbon-nitrogen bonds, which are key structural features in many pharmaceuticals and biologically active compounds .

Catalyst for Selective Epoxidations

TBDTIP can be used to synthesize acyclic N-phosphonio imine catalyst for selective epoxidations . Epoxidation is a widely used chemical reaction in organic synthesis, and selective epoxidation is particularly important in the synthesis of complex molecules .

Mechanism of Action

Action Environment

Environmental factors such as temperature, pH, and the presence of other reagents can influence the action, efficacy, and stability of Tert-Butyl Tetraisopropylphosphorodiamidite. For example, it is typically stored at a temperature of 2-8°C to maintain its stability and efficacy.

Safety and Hazards

Tert-Butyl Tetraisopropylphosphorodiamidite may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

N-[[di(propan-2-yl)amino]-[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H37N2OP/c1-12(2)17(13(3)4)20(19-16(9,10)11)18(14(5)6)15(7)8/h12-15H,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFUFSJCFKUIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399086
Record name tert-Butyl tetraisopropylphosphorodiamidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137348-88-0
Record name tert-Butyl tetraisopropylphosphorodiamidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl tetraisopropylphosphorodiamidite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl tetraisopropylphosphorodiamidite
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl tetraisopropylphosphorodiamidite
Reactant of Route 3
Reactant of Route 3
tert-Butyl tetraisopropylphosphorodiamidite
Reactant of Route 4
tert-Butyl tetraisopropylphosphorodiamidite
Reactant of Route 5
tert-Butyl tetraisopropylphosphorodiamidite
Reactant of Route 6
tert-Butyl tetraisopropylphosphorodiamidite

Q & A

Q1: What makes tert-butyl tetraisopropylphosphorodiamidite a practical ligand for palladium-catalyzed amination reactions?

A1: tert-Butyl tetraisopropylphosphorodiamidite stands out due to its accessibility and stability. [] It can be easily synthesized from bis(diisopropylamino)chlorophosphine and exhibits good air-stability, making it more practical for everyday laboratory use compared to other air-sensitive phosphine ligands. This ease of handling contributes to the practicality of this ligand in amination reactions. [] You can find more details in the publication by .

Q2: What types of reactions is tert-butyl tetraisopropylphosphorodiamidite effective in catalyzing?

A2: The research specifically highlights the effectiveness of tert-butyl tetraisopropylphosphorodiamidite as a ligand in palladium-catalyzed Buchwald–Hartwig amination reactions. [] This reaction type is particularly useful for forming carbon-nitrogen bonds between aryl or heteroaryl halides and amines. This catalytic system enables the synthesis of aryl- and heteroarylamines, which are important structural motifs in various industries, including pharmaceuticals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.